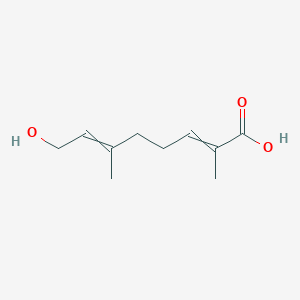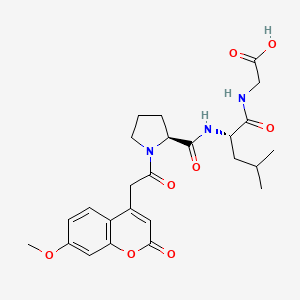
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a deuterated derivative of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and piperazine.
Formation of Intermediate: The 6,7-dimethoxyquinazoline is first reacted with a suitable amine to form an intermediate compound.
Deuteration: The intermediate is then subjected to deuteration using deuterium gas or a deuterated reagent to replace the hydrogen atoms with deuterium.
Final Product Formation: The deuterated intermediate is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and catalysts can be scaled up to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the piperazine ring.
Reduction: Reduction reactions can target the quinazoline ring or the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with modified amino or piperazine groups.
Reduction: Reduced derivatives with altered quinazoline or methoxy groups.
Substitution: Substituted derivatives with new functional groups attached to the amino or piperazine groups.
Scientific Research Applications
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged activity and reduced side effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d4
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d2
Comparison:
Metabolic Stability: The deuterated derivatives, such as 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8, generally exhibit greater metabolic stability compared to their non-deuterated counterparts.
Pharmacokinetics: Deuterium substitution can lead to improved pharmacokinetic properties, such as longer half-life and reduced clearance.
Therapeutic Potential: The unique properties of deuterated compounds make them promising candidates for drug development, with potential advantages in efficacy and safety.
Properties
Molecular Formula |
C14H19N5O2 |
|---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 |
InChI Key |
APKHJGDGWQDBGM-SQUIKQQTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


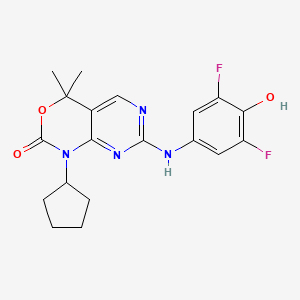
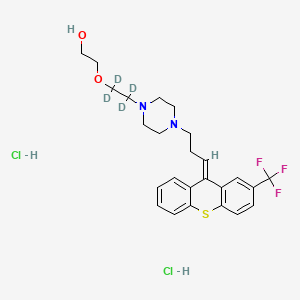
![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)
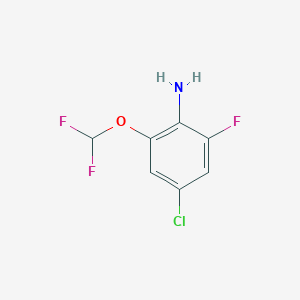

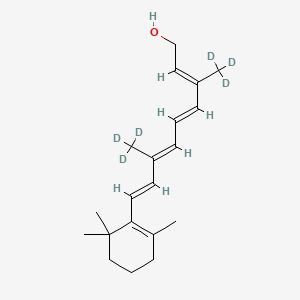
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
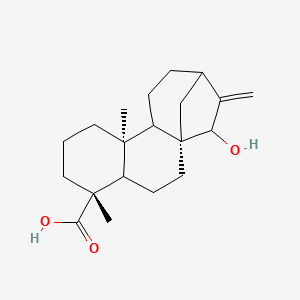
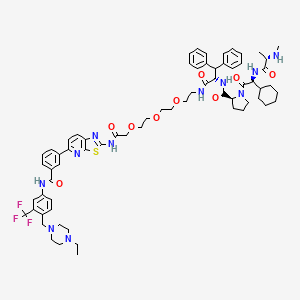
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)
